Cas no 2228249-43-0 (3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine)

3-(5-Methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine is a specialized organic compound featuring a methoxy-substituted nitrophenyl core linked to a 2,2-dimethylpropylamine moiety. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly as an intermediate in pharmaceutical or agrochemical applications. The presence of the nitro group offers opportunities for further functionalization, while the methoxy substituent enhances electronic modulation. The sterically hindered amine component may influence selectivity in coupling or condensation reactions. This compound’s well-defined molecular architecture makes it a valuable building block for researchers developing novel bioactive molecules or materials requiring tailored aromatic-amine frameworks. Proper handling is advised due to the nitro group’s potential sensitivity.
3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine structure
2228249-43-0 structure
Product Name:3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine
CAS No:2228249-43-0
MF:C12H18N2O3
MW:238.282923221588
CID:6141641
PubChem ID:165711498
Update Time:2025-10-17

3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine
    • 2228249-43-0
    • EN300-1789657
    • Inchi: 1S/C12H18N2O3/c1-12(2,8-13)7-9-6-10(17-3)4-5-11(9)14(15)16/h4-6H,7-8,13H2,1-3H3
    • InChI Key: ORQIACGHUOYYNA-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)CC(C)(C)CN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 238.13174244g/mol
  • Monoisotopic Mass: 238.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 81.1Ų

3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine Pricemore >>

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3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine Related Literature

Additional information on 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine

Comprehensive Guide to 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine (CAS 2228249-43-0): Properties, Applications, and Research Insights

The chemical compound 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine (CAS 2228249-43-0) is an intriguing organic molecule that has garnered attention in pharmaceutical and material science research. This nitrophenyl derivative features a unique combination of methoxy and nitro functional groups attached to a dimethylpropan-1-amine backbone, making it valuable for various synthetic applications. Researchers are particularly interested in its potential as a building block for drug discovery and specialty chemicals.

From a structural perspective, 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine contains several pharmacologically relevant moieties. The methoxy group at position 5 contributes to electron-donating effects, while the nitro group at position 2 provides electron-withdrawing properties. This electronic duality makes the compound particularly interesting for designing molecules with specific electronic characteristics. The 2,2-dimethylpropan-1-amine portion adds steric bulk that can influence molecular interactions in biological systems.

Recent scientific literature highlights the growing importance of nitrophenyl-containing compounds in medicinal chemistry. The 3-(5-methoxy-2-nitrophenyl) scaffold has shown promise in early-stage drug development projects, particularly for targeting neurological pathways. While CAS 2228249-43-0 itself isn't a therapeutic agent, its structural features make it valuable for creating libraries of derivatives with potential biological activity. This aligns with current trends in fragment-based drug design, where small molecular fragments serve as starting points for lead optimization.

The synthesis of 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic transformations. Common approaches begin with commercially available 5-methoxy-2-nitrobenzaldehyde, followed by condensation reactions with appropriate amine precursors. The dimethyl substitution pattern on the propan-1-amine moiety requires careful control of reaction conditions to achieve high yields and purity. Recent advances in green chemistry have led to improved synthetic protocols that reduce environmental impact while maintaining efficiency.

Analytical characterization of CAS 2228249-43-0 employs standard techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The compound typically appears as a yellow to orange crystalline solid at room temperature, with moderate solubility in common organic solvents. These physical properties make it suitable for various chemical transformations and formulation studies in research settings.

In material science applications, 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine has shown potential as a precursor for functional materials. The nitro group can participate in various photochemical reactions, making it interesting for developing light-responsive systems. Researchers are exploring its incorporation into advanced polymers and coordination complexes with tailored electronic properties. These applications align with growing interest in smart materials that respond to environmental stimuli.

The safety profile of 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine follows standard precautions for handling nitroaromatic compounds. While not classified as highly hazardous, appropriate laboratory safety measures should be observed during its use. Current research indicates that proper storage conditions (cool, dry environment away from strong oxidizers) maintain the compound's stability over extended periods. These handling considerations are particularly important for researchers exploring its structure-activity relationships in various applications.

Market availability of CAS 2228249-43-0 has increased in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing reflects its status as a research-grade chemical, with costs varying based on purity specifications and order volume. The expanding commercial availability supports its use in high-throughput screening programs and medicinal chemistry projects.

Future research directions for 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine include exploring its potential in catalysis and materials science. The compound's unique electronic properties make it a candidate for developing new ligand systems in transition metal catalysis. Additionally, its photophysical characteristics suggest possible applications in organic electronics and sensor technologies. These emerging applications demonstrate the versatility of this molecular scaffold beyond traditional pharmaceutical uses.

For researchers working with nitrophenyl derivatives, proper analytical documentation is essential. Comprehensive spectroscopic data (including 1H NMR, 13C NMR, and HRMS) should accompany any experimental work involving CAS 2228249-43-0. This practice ensures reproducibility and facilitates comparison with literature reports. Many research groups are now supplementing traditional characterization with computational chemistry methods to better understand the compound's electronic structure and reactivity patterns.

The environmental fate of 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine remains an active area of investigation. While not considered a persistent organic pollutant, proper waste disposal procedures should be followed in laboratory settings. Recent studies have examined its biodegradation pathways and potential ecological impacts, contributing to the growing body of knowledge about nitroaromatic environmental chemistry. These considerations are increasingly important in developing sustainable chemical processes.

In conclusion, 3-(5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-amine (CAS 2228249-43-0) represents an important chemical building block with diverse research applications. Its unique structural features continue to inspire investigations across multiple scientific disciplines, from medicinal chemistry to advanced materials development. As synthetic methodologies advance and analytical techniques improve, this compound will likely play an expanding role in cutting-edge scientific research and technological innovation.

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